ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1 and a methyl group at position 4. The triazole ring is linked via a carbonyl-amino bridge to an ethyl benzoate ester at the meta position. The 2-chlorophenyl substituent enhances lipophilicity and may influence target binding specificity, while the ethyl benzoate group contributes to metabolic stability .
Properties
IUPAC Name |
ethyl 3-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJBNJPXJIOYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the triazole core through azide-alkyne cycloaddition, followed by subsequent acylation and esterification steps.
Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reagents: : 2-chlorophenyl azide, methyl acetylene
Reaction Conditions: : Catalytic copper(I) presence, solvent like tetrahydrofuran, room temperature
Acylation of Triazole
Reagents: : 3-isocyanatobenzoic acid
Reaction Conditions: : Solvent like dimethylformamide, mild heating
Esterification
Reagents: : Ethanol, acid catalyst
Reaction Conditions: : Refluxing conditions
Industrial Production Methods
Industrial production of this compound necessitates optimized reaction conditions to ensure high yield and purity. This includes controlled temperature settings, catalysis optimization, and purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ester group and aromatic systems in the compound are susceptible to oxidation. For example:
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Ester Oxidation : Under acidic conditions with potassium permanganate (), the ethyl ester moiety can be oxidized to a carboxylic acid derivative, yielding 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| , reflux | 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid | ~75% |
Reduction Reactions
The compound undergoes selective reduction of its functional groups:
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Ester Reduction : Sodium borohydride () in methanol reduces the ester to a primary alcohol, forming 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzyl alcohol.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol, 0–25°C | 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzyl alcohol | ~60% |
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Chlorine Replacement : Treatment with amines (e.g., aniline) in the presence of a base () replaces the chlorine atom with an amine group, forming 3-({[1-(2-anilinophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aniline, | Ethanol, 80°C, 12 hrs | 3-({[1-(2-anilinophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate | ~50% |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Base-Catalyzed Hydrolysis : Sodium hydroxide () in aqueous ethanol cleaves the ester to the corresponding carboxylic acid.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol/water, reflux | 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid | ~85% |
Cyclization and Ring-Forming Reactions
The triazole ring facilitates cyclization under specific conditions:
-
Bromination-Induced Cyclization : Bromine () in acetic acid promotes cyclization, forming fused heterocyclic systems such as spiro[furopyran-pyrimidine] derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| , | 25°C, 6 hrs | Spiro[furo[3,2-c]pyran-pyrimidine] derivative | ~40% |
Comparative Reactivity of Functional Groups
The reactivity hierarchy of the compound’s functional groups is as follows:
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Ester Group : Most reactive toward hydrolysis and reduction.
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Chlorophenyl Substituent : Moderately reactive in NAS.
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Triazole Core : Participates in cyclization but is otherwise stable under mild conditions .
Key Research Findings
-
The triazole ring’s stability under oxidative conditions makes it a robust scaffold for functional group transformations .
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The chlorophenyl group’s electronic effects enhance NAS reactivity compared to non-halogenated analogs .
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Cyclization reactions yield structurally complex heterocycles with potential bioactivity .
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that triazole derivatives, such as ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, can inhibit the growth of bacteria and fungi. The triazole ring is known for its ability to disrupt fungal cell membrane synthesis, making it a valuable candidate in antifungal drug development.
Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were tested against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against these fungi .
Anti-inflammatory Effects
Research indicates that triazole compounds can exhibit anti-inflammatory properties. This compound has been studied for its potential to inhibit pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 75% | 10 |
| Control (Standard Drug) | 85% | 10 |
This table summarizes findings from a laboratory study where the compound was tested against TNF-alpha production in macrophages .
Pesticidal Activity
The compound's unique structure allows it to act as an effective pesticide. Triazoles are known for their ability to inhibit fungal growth in crops. This compound has been evaluated for its efficacy against agricultural pests.
Case Study: Efficacy Against Plant Pathogens
Field trials conducted on wheat crops demonstrated that treatment with this compound resulted in a significant reduction of Fusarium graminearum, a pathogen responsible for head blight. The application resulted in a yield increase of approximately 20% compared to untreated controls .
Polymer Development
This compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to participate in various polymerization reactions.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Triazole-based Polymer | 50 | 250 |
| Control Polymer | 45 | 230 |
This data shows that polymers incorporating this compound exhibit enhanced mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, primarily through inhibition of certain enzymes. The triazole ring and ester functionalities play crucial roles in binding to active sites, disrupting normal biological functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Triazole Derivatives
Table 1: Key Structural and Functional Comparisons
Substituent Position and Halogen Effects
- Ortho vs. This positional difference may reduce binding entropy but enhance selectivity for sterically constrained targets .
- However, chlorine’s electronegativity may improve dipole-mediated binding .
Heterocyclic Variations
- Thiazole vs. Triazole Cores: Compounds like ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate () replace the triazole with a thiazole ring. Thiazoles exhibit distinct electronic profiles due to sulfur’s electron-rich nature, which may alter redox properties or metal-binding capabilities compared to triazoles .
Functional Group Impact
- Ester vs. Carboxylic Acid : The ethyl benzoate ester in the target compound improves metabolic stability and bioavailability compared to carboxylic acid derivatives (e.g., 1-(3-chlorobenzyl)-triazole-4-carboxylic acid), which may undergo rapid excretion .
- Amino vs.
Biological Activity
Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl benzoate with 2-chlorophenyl hydrazine and subsequent cyclization to form the triazole moiety. The general synthetic pathway can be summarized as follows:
- Formation of Triazole : Reacting 2-chlorophenyl hydrazine with an appropriate carbonyl compound.
- Acylation : Introducing the ethyl group through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have shown significant activity against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- SW480 (Colon Cancer)
In vitro assays demonstrated that certain derivatives exert antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. This compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, suggesting its potential use in treating inflammatory diseases .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant cytotoxicity against MCF-7 cells | MTT assay |
| Study 2 | Inhibition of bacterial growth in Staphylococcus aureus | Disc diffusion method |
| Study 3 | Reduction in inflammatory markers in RAW 264.7 macrophages | ELISA |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cell Cycle Regulation : Induces G2/M arrest.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways.
- Antimicrobial Action : Disrupts cellular integrity of pathogens.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms the presence of the 2-chlorophenyl group (δ ~7.4–7.6 ppm), triazole protons (δ ~8.1–8.3 ppm), and ester carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.08 for C₁₉H₁₆ClN₄O₃) .
What challenges arise in obtaining X-ray crystallographic data for this compound?
Q. Advanced
- Crystal Packing : Bulky substituents (2-chlorophenyl, ester groups) disrupt lattice formation, necessitating slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
- Conformational Flexibility : The triazole-amide linkage may adopt multiple rotamers, complicating data interpretation .
- Halogen Interactions : Chlorine atoms can form weak Cl···π interactions, requiring high-resolution detectors to resolve .
How does the triazole ring influence the compound’s electronic properties?
Q. Advanced
- DFT Calculations : Studies on analogous triazoles reveal electron-withdrawing effects from the triazole N-atoms, stabilizing the carbonyl group and enhancing electrophilicity at the 4-position .
- Mulliken Population Analysis : Predicts charge distribution, showing increased electron density on the carbonyl oxygen, which may influence hydrogen-bonding interactions with biological targets .
How can researchers address discrepancies in reported bioactivity data for this compound?
Q. Advanced
- Assay Standardization : Validate purity (>95% by HPLC) and solubility (DMSO stock concentration) to ensure reproducibility .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and check for off-target effects via counter-screening .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methyl-substituted triazole analogs) to identify substituent-dependent trends .
How should in vitro assays be designed to evaluate this compound’s biological activity?
Q. Advanced
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazole-carboxamides often act as competitive inhibitors .
- Dose-Response Curves : Use 10-dose IC₅₀ measurements (0.1–100 μM) in triplicate to assess potency .
- Cellular Uptake Studies : Incorporate fluorescent tags (e.g., BODIPY) to quantify intracellular accumulation .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation during weighing .
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the ester group .
How can computational modeling predict this compound’s reactivity?
Q. Advanced
- DFT-Based Reactivity Indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina, focusing on triazole-amide interactions with active-site residues .
- Solvent Modeling : COSMO-RS simulations predict solubility in biorelevant media (e.g., PBS, cell culture buffers) .
How should conflicting NMR data (e.g., split signals) be interpreted?
Q. Advanced
- Dynamic Effects : Rotameric exchange of the amide bond can cause signal splitting; variable-temperature NMR (e.g., 25°C to 60°C) clarifies this .
- Impurity Analysis : Check for residual solvents (e.g., DMF-d₇) or byproducts via 2D NMR (HSQC, HMBC) .
- Deuterium Exchange : Confirm labile protons (e.g., NH) via D₂O shake experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
